molecular formula C12H16O3 B8003414 2-Allyl-1,3,5-trimethoxybenzene

2-Allyl-1,3,5-trimethoxybenzene

Cat. No. B8003414
M. Wt: 208.25 g/mol
InChI Key: PNWFWHHKRKNJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-1,3,5-trimethoxybenzene is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Carcinogenicity Studies : Alkenylbenzene derivatives related to safrole and estragole, including compounds structurally similar to 2-Allyl-1,3,5-trimethoxybenzene, have been studied for their potential carcinogenicity. Estragole and its metabolite were found to induce hepatic tumors in mice (Miller et al., 1983).

  • Chemical Synthesis : The 2,4,6-Trimethoxyphenyl unit, related to this compound, has been used as a unique protecting group for silicon in synthesis. These compounds exhibit chemo- and regioselectivity, and are neither moisture nor air sensitive, making them useful in various chemical synthesis applications (Popp et al., 2007).

  • Physical and Thermal Properties : A study on 1,2,3-Trimethoxybenzene, a related compound, showed that biofield energy treatment can alter its physical, thermal, and spectral properties, potentially impacting its use in organic synthesis (Trivedi et al., 2015).

  • Antimicrobial Activity : Phenylpropanoids from Piper sarmentosum, including compounds similar to this compound, have been isolated and shown to possess antimicrobial activity against Escherichia coli and Bacillus subtilis (Masuda et al., 1991).

  • Electrochemical Oxidation : The electrochemical oxidation of 1,3,5-Trimethoxybenzene at gold oxide and lead dioxide electrodes has been studied for its potential in the total degradation into CO2 and H2O, highlighting its applications in environmental chemistry (Hamza et al., 2011).

  • Alkali Metal Reduction : The alkali metal reduction of trimethoxybenzenes, including compounds structurally similar to this compound, has been explored, demonstrating the possibility of substituting all arylic hydrogens through a series of metalation reactions (Dubis et al., 1991).

  • Catalytic Applications : The use of 1,3,5-trimethoxybenzene in catalysis, particularly in reactions involving allyl alcohols, demonstrates its potential in synthesizing complex organic compounds (Tamaru & Kimura, 2008).

properties

IUPAC Name

1,3,5-trimethoxy-2-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-5-6-10-11(14-3)7-9(13-2)8-12(10)15-4/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWFWHHKRKNJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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